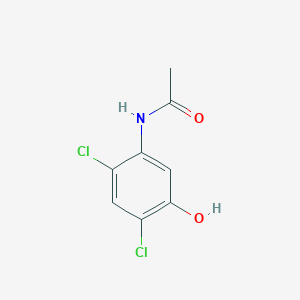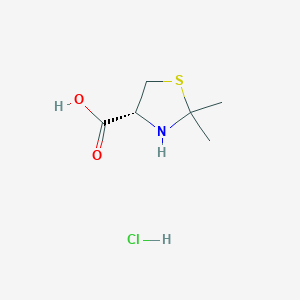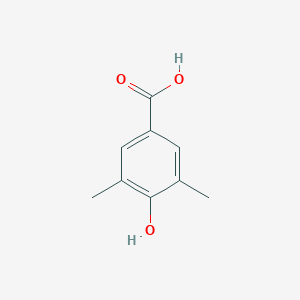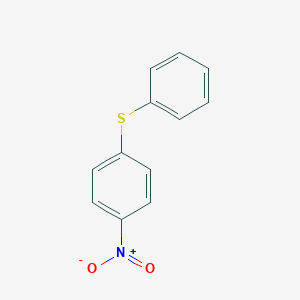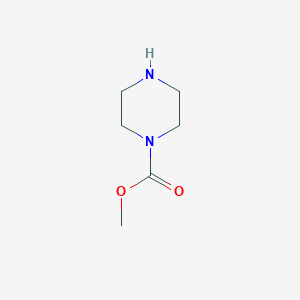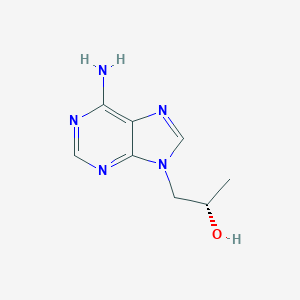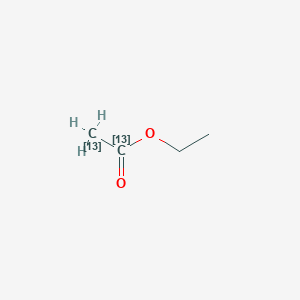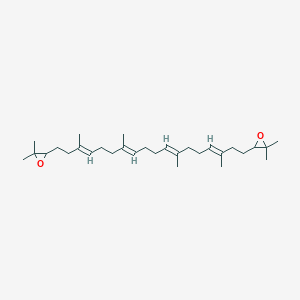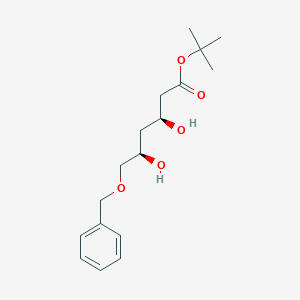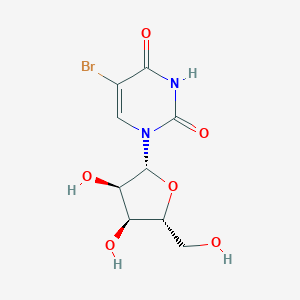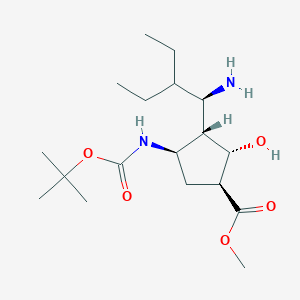
(1s,2s,3s,4r)-Methyl 3-((r)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopentane derivatives, closely related to the compound , often involves stereocontrolled transformations and cyclization reactions. For example, studies have demonstrated the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, which is a novel strategy based on intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives. This approach exemplifies the type of synthetic strategy that could be applicable to our compound, showcasing the importance of stereochemistry in synthesizing complex molecules (Estévez et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by multiple chiral centers and functional groups, including amino, hydroxy, and carboxylate moieties. The precise 3D arrangement of these groups significantly affects the molecule's reactivity and interaction with biological targets. Techniques such as X-ray crystallography provide insights into the molecule's conformation and stereochemistry, crucial for understanding its chemical behavior and potential applications (Bryndal & Lis, 2007).
Chemical Reactions and Properties
Cyclopentane derivatives undergo a variety of chemical reactions, including alkylation, hydroxylation, and acylation, which are instrumental in further modifying the molecule's structure and enhancing its functional capabilities. The selectivity and efficiency of these reactions are pivotal for the successful synthesis of target molecules. For instance, the directed hydrogenation of enantiopure cyclopentene carboxylic acid esters showcases the ability to achieve specific configurations and functionalities through carefully designed synthetic steps (Smith et al., 2001).
Scientific Research Applications
Chemistry and Pharmacology of Stereoisomers
Stereoisomers, such as those in the ohmefentanyl family, show considerable variance in their biological properties, highlighting the importance of stereochemistry in drug design and pharmacological studies. The detailed exploration of these isomers has shed light on their interactions with opioid receptors, offering insights into ligand-receptor binding mechanisms, potency, efficacy, and intrinsic efficacy. Such studies underscore the potential of stereochemistry in developing more refined pharmacophores for targeting specific receptors (Brine et al., 1997).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of organic compounds, including ethers like ethyl tert-butyl ether (ETBE), have been extensively studied. Microorganisms capable of degrading these compounds through various pathways have been identified, indicating the potential for bioremediation strategies in mitigating environmental pollution. Such research is crucial for understanding the ecological impact of chemical substances and developing methods for their degradation (Thornton et al., 2020).
Drug Metabolism
The metabolic fate of pharmaceuticals, exemplified by the study of amitriptyline, nortriptyline, and their metabolites, provides critical insights into how drugs are processed in the body. These studies inform drug design by highlighting the importance of metabolic pathways in drug efficacy and safety, offering a framework that could be applied to similar compounds (Breyer‐Pfaff, 2004).
Catalytic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution of racemic mixtures into enantiomerically pure compounds is a pivotal technique in asymmetric synthesis, highlighting the role of chiral catalysts. This approach, relevant for the synthesis of complex molecules, underscores the importance of chirality in pharmaceutical chemistry and could be directly relevant to the synthesis and study of your compound (Pellissier, 2011).
Safety And Hazards
The safety data sheet for this compound indicates that it is intended for research use only and is not for medicinal or household use . In case of exposure, the recommended first aid measures include moving the victim to fresh air if inhaled, washing off with soap and water if it comes into contact with skin, rinsing with pure water for at least 15 minutes if it comes into contact with eyes, and rinsing the mouth with water if ingested .
properties
IUPAC Name |
methyl (1S,2S,3S,4R)-3-[(1R)-1-amino-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5/c1-7-10(8-2)14(19)13-12(20-17(23)25-18(3,4)5)9-11(15(13)21)16(22)24-6/h10-15,21H,7-9,19H2,1-6H3,(H,20,23)/t11-,12+,13+,14+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXLAHYOAZIGA-NJVJYBDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460360 |
Source


|
| Record name | Methyl (1S,2S,3S,4R)-3-(1-amino-2-ethylbutyl)-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2s,3s,4r)-Methyl 3-((r)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate | |
CAS RN |
316173-29-2 |
Source


|
| Record name | Methyl (1S,2S,3S,4R)-3-(1-amino-2-ethylbutyl)-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

